tert-butyl3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19N5O2 It is a derivative of pyrrolidine and triazole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-amino-1H-1,2,4-triazole with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce hydrogenated triazoles .
Scientific Research Applications
tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s triazole moiety is known for its biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a triazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds .
Properties
Molecular Formula |
C11H19N5O2 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-5-4-7(6-16)8-13-9(12)15-14-8/h7H,4-6H2,1-3H3,(H3,12,13,14,15) |
InChI Key |
UXUSXXOVLJCJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=NN2)N |
Origin of Product |
United States |
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